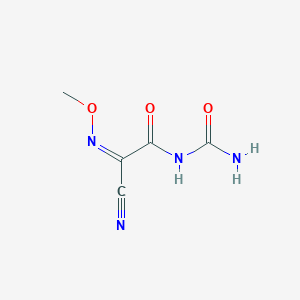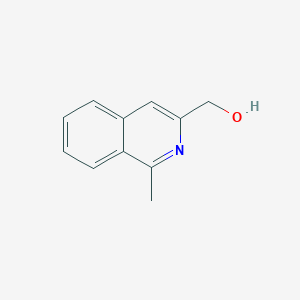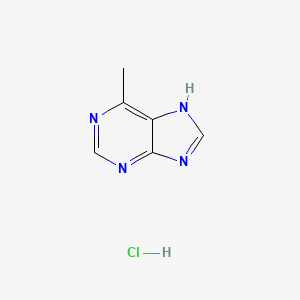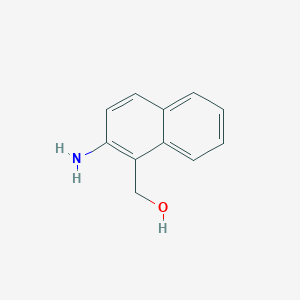
(2-Aminonaphthalen-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminonaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H11NO It is a derivative of naphthalene, featuring an amino group at the second position and a hydroxymethyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminonaphthalen-1-yl)methanol typically involves the reduction of 2-nitronaphthalene followed by a reduction of the resulting 2-nitronaphthalen-1-ylmethanol. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale reduction processes similar to those used in laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
(2-Aminonaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, Pd/C with H2
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: 2-Aminonaphthalene-1-carboxylic acid
Reduction: this compound
Substitution: Various amides and sulfonamides
科学的研究の応用
(2-Aminonaphthalen-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
作用機序
The mechanism of action of (2-Aminonaphthalen-1-yl)methanol is not well-characterized. its effects are likely mediated through interactions with biological molecules such as proteins and nucleic acids. The amino group can form hydrogen bonds, while the naphthalene core can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
(1-Aminonaphthalen-2-yl)methanol: Similar structure but with the amino and hydroxymethyl groups at different positions.
2-Aminonaphthalene: Lacks the hydroxymethyl group.
1-Naphthalenemethanol: Lacks the amino group.
Uniqueness
(2-Aminonaphthalen-1-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the naphthalene ring, which allows it to participate in a wide range of chemical reactions and interactions
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
(2-aminonaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6,13H,7,12H2 |
InChIキー |
REQFXQPRDNADSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


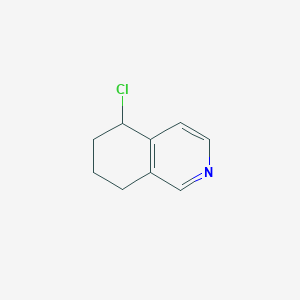

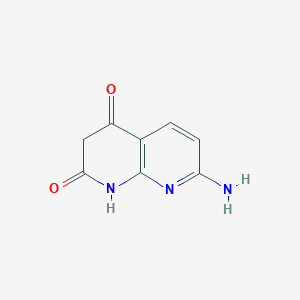
![7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)

![2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11914368.png)
![6-Chloroimidazo[1,2-a]pyridin-5-amine](/img/structure/B11914372.png)


